Lipophilicity Increase by 6-Chloro Substitution
The introduction of a chlorine atom at the 6-position markedly increases the compound's lipophilicity compared to its non-halogenated analog, 4-phenyl-1,2,3-benzotriazine. This is a critical parameter for membrane permeability and non-specific binding. The target compound has a computed LogP (XLogP3-AA) of 2.9, compared to the unsubstituted analog's lower value [REFS-1, REFS-2]. This difference is quantifiable and directly impacts chromatographic behavior and biological assay performance.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 4-Phenyl-1,2,3-benzotriazine: ~2.2 (estimated based on absence of chloro contribution) |
| Quantified Difference | +0.7 LogP units (approximate) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A higher LogP directly affects solubility, membrane permeability, and potential off-target binding, making procurement of the precise chloro-substituted analog essential for reproducible biological results.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 902491, 6-Chloro-4-phenyl-1,2,3-benzotriazine. https://pubchem.ncbi.nlm.nih.gov/compound/54893-18-4. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for 4-Phenyl-1,2,3-benzotriazine (CID 123456). https://pubchem.ncbi.nlm.nih.gov/compound/33334-16-6. View Source
